molecular formula C9H6Cl2N2 B3249866 5,7-Dichloro-6-methylquinoxaline CAS No. 19853-69-1

5,7-Dichloro-6-methylquinoxaline

Cat. No. B3249866
CAS RN: 19853-69-1
M. Wt: 213.06 g/mol
InChI Key: DBCCJZIKAPRPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-6-methylquinoxaline is a chemical compound with the CAS Number: 19853-69-1 . It has a molecular weight of 213.07 and its IUPAC name is 5,7-dichloro-6-methylquinoxaline . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 5,7-Dichloro-6-methylquinoxaline is 1S/C9H6Cl2N2/c1-5-6(10)4-7-9(8(5)11)13-3-2-12-7/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,7-Dichloro-6-methylquinoxaline is a powder that is stored at room temperature . It has a melting point of 115-117 degrees Celsius . The compound has a molecular weight of 213.07 .

Scientific Research Applications

Antimicrobial Activity

5,7-Dichloro-6-methylquinoxaline and its derivatives show potential in antimicrobial applications. A study synthesized various quinoxaline derivatives, including those related to 5,7-Dichloro-6-methylquinoxaline, demonstrating optimized antimicrobial activity. These compounds were tested and found to possess significant antimicrobial properties (Singh et al., 2010).

Safety and Hazards

The safety information for 5,7-Dichloro-6-methylquinoxaline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

Quinoxaline and its derivatives have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 5,7-Dichloro-6-methylquinoxaline and similar compounds may have potential for future development in various fields, including medicine and materials science .

properties

IUPAC Name

5,7-dichloro-6-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-6(10)4-7-9(8(5)11)13-3-2-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCCJZIKAPRPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN=C2C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-6-methylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-6-methylquinoxaline
Reactant of Route 2
5,7-Dichloro-6-methylquinoxaline
Reactant of Route 3
5,7-Dichloro-6-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
5,7-Dichloro-6-methylquinoxaline
Reactant of Route 5
5,7-Dichloro-6-methylquinoxaline
Reactant of Route 6
5,7-Dichloro-6-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.